molecular formula C12H18ClN3O3S2 B7119900 N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide

Cat. No.: B7119900
M. Wt: 351.9 g/mol
InChI Key: KSDHXVNADXCXND-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is a synthetic organic compound that features a piperazine ring substituted with a carboxamide group, a methylsulfonyl group, and a 5-chlorothiophen-2-yl ethyl group

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O3S2/c1-21(18,19)16-8-6-15(7-9-16)12(17)14-5-4-10-2-3-11(13)20-10/h2-3H,4-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDHXVNADXCXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)NCCC2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through chlorination of thiophene-2-carboxylic acid.

    Formation of 5-chlorothiophen-2-yl ethylamine: The carboxylic acid is converted to the corresponding amine via reduction or amination reactions.

    Synthesis of 4-methylsulfonylpiperazine: This involves the sulfonation of piperazine with methylsulfonyl chloride.

    Coupling Reaction: The final step involves coupling the 5-chlorothiophen-2-yl ethylamine with 4-methylsulfonylpiperazine-1-carboxamide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized to sulfone derivatives.

    Reduction: The carboxamide group can be reduced to the corresponding amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-N-[2-(5-chlorothiophen-2-yl)ethyl]-2-(2-ethoxyethoxy)propanamide: Contains similar structural elements but with different functional groups.

    2-N-[2-(5-chlorothiophen-2-yl)ethyl]pyrimidine-2,4-diamine: Shares the 5-chlorothiophen-2-yl ethyl group but has a pyrimidine core.

Uniqueness

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-methylsulfonylpiperazine-1-carboxamide is unique due to its combination of a piperazine ring with a methylsulfonyl group and a 5-chlorothiophen-2-yl ethyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

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